1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 3,4-dimethoxyphenylethyl group at the 1-position and a 2-oxo-2H-chromen-6-yl (coumarin-derived) moiety at the N-terminus.
Properties
Molecular Formula |
C24H24N2O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-30-20-6-3-15(11-21(20)31-2)9-10-26-14-17(13-22(26)27)24(29)25-18-5-7-19-16(12-18)4-8-23(28)32-19/h3-8,11-12,17H,9-10,13-14H2,1-2H3,(H,25,29) |
InChI Key |
DBPSOTPWDVZAHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and consistency in the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide bond undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reagents | Product(s) | Yield | Mechanism |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 12 hrs | Pyrrolidine-3-carboxylic acid + 6-amino-2H-chromen-2-one | 78%* | Nucleophilic attack by H<sub>3</sub>O<sup>+</sup> |
| Alkaline (NaOH) | 2M NaOH, EtOH, 80°C, 6 hrs | Sodium pyrrolidine-3-carboxylate + 6-hydroxy-2H-chromen-2-one | 85%* | Base-mediated cleavage |
*Yields extrapolated from analogous coumarin-carboxamide systems.
Reduction of the Pyrrolidinone Moiety
The 5-oxo group in the pyrrolidine ring is reducible:
| Reagent System | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH<sub>4</sub>/MeOH | 0°C, 2 hrs | 5-Hydroxy-pyrrolidine derivative | 65%* |
| LiAlH<sub>4</sub>/THF | Reflux, 4 hrs | Over-reduction to pyrrolidine (5-H → CH<sub>2</sub>) | 92%* |
*Selectivity data from pyrrolidinone reductions in .
Functionalization of the Phenethyl Group
The 3,4-dimethoxyphenethyl substituent participates in:
Demethylation
| Reagent | Conditions | Product |
|---|---|---|
| BBr<sub>3</sub>/DCM | -78°C → rt, 8 hrs | 3,4-Dihydroxyphenethyl derivative |
| HI/AcOH | Reflux, 12 hrs | Partial demethylation at para-position |
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 of phenyl ring (meta to methoxy) |
| Bromination | Br<sub>2</sub>/FeCl<sub>3</sub> | C-6 of phenyl ring (ortho to methoxy) |
Data adapted from dimethoxyphenyl reactivity patterns .
Coumarin Ring Modifications
The 2H-chromen-2-one moiety undergoes:
| Reaction | Reagents | Outcome |
|---|---|---|
| Photo-dimerization | UV light (λ = 365 nm) | [2+2] Cycloaddition at C3-C4 double bond |
| Alkaline ring-opening | NaOH (aq)/EtOH | Salicylate derivative |
Mechanistic insights derived from coumarin chemistry .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings after halogenation:
| Precursor Modification | Coupling Type | Product |
|---|---|---|
| Bromination at C7 (coumarin) | Suzuki-Miyaura | Biaryl derivatives |
| Iodination at phenethyl | Buchwald-Hartwig | N-Aryl pyrrolidine analogs |
Yields depend on halogen position, with C7-brominated analogs showing >70% efficiency .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Pathway | Half-Life | Major Degradants |
|---|---|---|
| Amide hydrolysis | 48 hrs | Carboxylic acid + coumarin amine |
| Oxidative N-dealkylation | 72 hrs | Pyrrolidinone + phenethyl aldehyde |
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compound A : 1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic Acid
- Core Structure : Pyrrolidine-3-carboxylic acid with a tetrahydropyrimidine-carboxamide substituent.
- Synthesis : Reacted N'-arylidene-6-methyl-2-oxo-4-phenyltetrahydropyrimidine-5-carbohydrazide with succinic anhydride in p-xylene under reflux .
- Key Differences: Replaces the coumarin group with an aryl-substituted tetrahydropyrimidine.
Compound B : 3-Chloro-N-(3-cyano-1-isobutyl-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-2-ylidene)benzamide (CAS 840517-70-6)
- Core Structure : Dipyrido-pyrimidine with chloro and benzamide substituents.
- Key Differences: The rigid dipyrido-pyrimidine core contrasts with the flexible pyrrolidine ring in the target compound. The chloro and cyano groups may enhance electrophilic reactivity, unlike the target’s methoxy groups .
Compound C : 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
- Core Structure : Pyridine-3-carboxamide with chloro, difluorophenyl, and trifluoromethylbenzyl groups.
- Key Differences : Highly halogenated substituents increase lipophilicity and metabolic stability compared to the target’s methoxy and coumarin groups. The pyridine core may confer different electronic properties .
Physical and Chemical Properties
Biological Activity
1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C27H27N3O4S
- Molecular Weight : 489.59 g/mol
- Key Functional Groups : Pyrrolidine, chromenone, and methoxyphenyl groups.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent, its effects on cellular pathways, and its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study 1 : A study conducted on human liver carcinoma (HepG2) cells showed that the compound had an IC50 value comparable to standard anticancer drugs such as doxorubicin, indicating strong antiproliferative activity .
The proposed mechanisms for the biological activity include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division .
Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 5.0 | Apoptosis induction | |
| A431 | 4.5 | Cell cycle arrest | |
| HT29 | 6.0 | Inhibition of proliferation |
Pharmacological Properties
In addition to its anticancer properties, the compound also exhibits other pharmacological activities:
- Antiviral Activity : Some derivatives have shown promising results against viral infections, suggesting potential applications in antiviral therapy .
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Q & A
Q. Methodological Answer :
- NMR : H and C NMR confirm substituent integration and stereochemistry. Aromatic protons (6.5–8.0 ppm) and pyrrolidine carbonyl signals (~170–175 ppm) are diagnostic .
- IR : Key peaks include C=O stretches (1650–1750 cm) and N-H bending (1550–1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 467.18; observed ±0.005 Da) .
Basic: How can computational modeling predict the reactivity of this compound?
Q. Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to assess stability and aggregation tendencies .
- Docking Studies : AutoDock Vina predicts binding affinity to target proteins (e.g., kinases or GPCRs) by docking the compound into active sites .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Q. Methodological Answer :
- Variable Substituents : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or halogenated phenyl) and assess bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., IC measurements via fluorescence assays) and correlate with steric/electronic parameters (Hammett constants, logP) .
- Data Analysis : Use multivariate regression (e.g., PLS) to identify critical substituents affecting potency .
Advanced: How to resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
Q. Methodological Answer :
- Statistical Design of Experiments (DoE) : Apply factorial design to test variables (e.g., pH, temperature) and identify confounding factors .
- Reproducibility Checks : Validate assays with positive/negative controls and replicate experiments across labs .
- Meta-Analysis : Compare datasets using tools like PCA to isolate outliers or batch effects .
Advanced: What mechanistic studies elucidate the compound’s role in inhibiting enzymatic targets?
Q. Methodological Answer :
- Kinetic Studies : Measure and under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Isotopic Labeling : Use O-labeled carbonyl groups to track bond cleavage via mass spectrometry .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450) to resolve binding modes .
Advanced: How to optimize solubility and bioavailability without compromising activity?
Q. Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes and assess release kinetics using dialysis membranes .
Advanced: What in vitro models are suitable for preliminary toxicity screening?
Q. Methodological Answer :
- Hepatotoxicity : Use HepG2 cells with MTT assays and CYP3A4 inhibition profiling .
- Cardiotoxicity : Measure hERG channel blockade via patch-clamp electrophysiology .
- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) with and without metabolic activation (S9 fraction) .
Advanced: How to investigate regioselectivity in the compound’s synthetic reactions?
Q. Methodological Answer :
- Isotope Effects : Compare in deuterated solvents to identify rate-determining steps .
- Computational Transition-State Analysis : Locate energy barriers for competing pathways (e.g., N- vs. O-alkylation) using QM/MM simulations .
- Trapping Intermediates : Use low-temperature NMR (-80°C) to detect reactive intermediates (e.g., enolates) .
Advanced: How to validate stereochemical purity in enantiomeric derivatives?
Q. Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for absolute configuration .
- X-ray Diffraction : Solve crystal structures of diastereomeric salts (e.g., tartaric acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
